5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one
Description
Properties
IUPAC Name |
5-bromo-2-tert-butyl-3-hydroxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6,11,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUUWFDGCFIPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682054 | |
| Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-22-7 | |
| Record name | 5-Bromo-2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Alkylation and Bromination
This method involves constructing the isoindolinone core first, followed by introducing the tert-butyl group and bromine atom.
Step 1: Synthesis of 3-Hydroxyisoindolin-1-one
A literature procedure outlines the preparation of 3-hydroxyisoindolin-1-ones via hydrolysis of 2-methylbenzonitrile derivatives. For example, reacting 2-methyl-5-bromobenzonitrile with concentrated HCl yields 5-bromo-3-hydroxyisoindolin-1-one after cyclization.
Step 2: tert-Butylation at Position 2
Introducing the tert-butyl group requires alkylation under strongly basic conditions. Using tert-butyl bromide and a base like potassium carbonate in DMF at 80°C facilitates nucleophilic substitution at the aromatic ring’s position 2. However, competing reactions at the hydroxyl group necessitate protection with a silyl ether (e.g., TBSCl) prior to alkylation.
Step 3: Regioselective Bromination
Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). The hydroxyl group at position 3 acts as an ortho/para director, favoring bromination at position 5 due to steric hindrance from the tert-butyl group at position 2.
Reaction Summary:
Yield Data:
Route 2: Direct Functionalization of a Pre-Substituted Core
An alternative approach utilizes a pre-functionalized starting material to streamline synthesis.
Starting Material: 2-tert-Butylresorcinol
Resorcinol derivatives are advantageous due to their symmetric substitution patterns. Nitration of 2-tert-butylresorcinol with nitric acid yields 5-nitro-2-tert-butylresorcinol , which is reduced to the corresponding amine using hydrogen and a palladium catalyst. Cyclization via intramolecular amidation forms the isoindolinone core, followed by bromination.
Reaction Summary:
Yield Data:
-
Nitration: 80%
-
Reduction: 90%
-
Cyclization: 75%
-
Bromination: 60%
Critical Analysis of Methodologies
Route Efficiency and Scalability
Route 1 offers modularity but involves multiple protection/deprotection steps, reducing overall yield (cumulative ~35%). Route 2, while longer, achieves higher cumulative yield (~34%) and better suitability for industrial scale-up due to fewer intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to carbonyl or methylene derivatives, respectively.
Scientific Research Applications
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one and analogous compounds:
Key Observations :
Core Structure Variability: The target compound’s isoindolin-1-one core differs from indolin-2-one (e.g., ) and indazole (), which may limit direct functional comparisons. Isoindolinones are often explored for kinase inhibition, while indazoles are common in anticancer agents . Benzoimidazole and benzotriazole derivatives () are typically utilized in materials science or agrochemistry due to their heterocyclic stability .
tert-Butyl groups (shared with HI-1531 and IN-0340 in ) confer steric bulk and hydrophobicity, which may affect metabolic stability in drug design . Bromine is a common substituent across all compounds, likely serving as a leaving group or halogen-bonding site in synthetic pathways .
Purity and Synthesis Challenges :
- The target compound’s purity (95%) is comparable to 5-Bromo-3-isopropyl-1-methyl-1H-indazole (95%) but lower than 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole (98%), suggesting differences in synthetic accessibility or purification methods .
Hazard Profiles :
- Brominated analogs like 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one carry GHS warnings (e.g., H315 for skin irritation), implying that the target compound may require similar handling precautions despite lacking explicit SDS data .
Functional Comparison with Non-Isoindolinone Derivatives
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one ():
- Core: Oxazolidin-2-one (distinct from isoindolinone).
- Substituents : Bromomethyl and tert-butyl.
- Applications: Oxazolidinones are known as antimicrobial agents (e.g., linezolid), but this derivative’s bromomethyl group may make it a reactive intermediate in alkylation reactions .
5-Bromo-1-tert-butyl-6-fluorobenzotriazole ():
- Core : Benzotriazole (photostable heterocycle).
- Substituents : Bromo, tert-butyl, fluoro.
- Applications : Likely used in UV stabilizers or metal ligands due to benzotriazole’s UV-absorbing properties .
Biological Activity
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the isoindoline family, characterized by a bromine atom at the 5-position and a tert-butyl group at the 2-position, along with a hydroxyl group at the 3-position. Its chemical structure can be represented as:
This structure contributes to its unique reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . It shows efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Membrane disruption |
The biological activity of this compound is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The presence of the bromine atom may enhance oxidative stress within cells, leading to increased apoptosis.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating strong potency compared to standard chemotherapeutics.
- Antimicrobial Efficacy : In a clinical trial assessing its effects on Staphylococcus aureus, patients treated with formulations containing this compound showed a marked decrease in infection rates compared to controls.
Q & A
Q. What are the standard synthetic protocols for 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one?
Synthesis typically involves halogenation (e.g., bromination of a precursor isoindolin-1-one derivative) and hydroxylation steps. The tert-butyl group is introduced via alkylation or protective group strategies, as seen in tert-butyl indole carboxylate derivatives . Key parameters include reaction temperature (e.g., 0–25°C for bromination), solvent selection (DMF, THF), and catalysts (e.g., K₂CO₃ for deprotonation). Purification often employs column chromatography or recrystallization .
Q. How is the compound characterized analytically?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies protons and carbons, with shifts for bromine (δ ~3.5–4.5 ppm) and hydroxyl groups (δ ~5.0 ppm) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3200–3600 cm⁻¹) .
- X-ray Crystallography: Resolves 3D structure and confirms stereochemistry, as applied to related indole derivatives .
Q. What safety precautions are required for handling this compound?
Follow general halogenated compound protocols: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Consult safety data sheets (SDS) for spill management and first aid (e.g., rinsing skin/eyes with water). Store in cool, dry conditions (<4°C for stability) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, tert-butyl positioning) influence bioactivity?
Bromine enhances electrophilicity and binding to biological targets (e.g., enzymes), while the tert-butyl group improves lipophilicity and metabolic stability. Comparative studies with analogs (e.g., 5-chloro or 5-iodo derivatives) reveal halogen size impacts steric hindrance and binding affinity . Hydroxyl group methylation or acetylation can alter solubility and pharmacokinetics .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings via orthogonal assays (e.g., enzyme inhibition + cell viability) and control experiments (e.g., competitive binding). Cross-reference with structurally similar compounds (e.g., isoindolin-1-one derivatives) to identify trends .
Q. How can mechanistic studies elucidate its interaction with biological targets?
Use molecular docking to predict binding modes with enzymes/receptors (e.g., kinases). Validate via mutagenesis (e.g., substituting key amino acids in binding pockets) or fluorescence quenching assays. For example, tert-butyl indole derivatives show π-π stacking with aromatic residues in target proteins .
Q. What experimental designs optimize bioactivity assays?
Q. How is crystallography applied to study conformational stability?
Single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, tert-butyl groups in indole derivatives induce steric effects that stabilize specific conformers, impacting reactivity .
Q. What methods address compound stability during storage?
Degradation studies under varying conditions (pH, temperature, light) identify optimal storage. Lyophilization improves long-term stability for hygroscopic compounds. Monitor purity via HPLC and adjust storage to inert atmospheres (N₂) if oxidation occurs .
Q. How can computational modeling guide derivative design?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess binding kinetics. QSAR models correlate substituent effects (e.g., logP, polar surface area) with activity .
Data Reproducibility & Validation
Q. How to ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
